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Compound of Interest

Compound Name: 3-Nitroanilinium chloride

Cat. No.: B7797529

An In-depth Technical Guide on the Crystal Structure Analysis of 3-Nitroanilinium Chloride

Introduction

3-Nitroanilinium chloride (CsH7N202*-Cl~) is an organic salt derived from 3-nitroaniline, an
important intermediate in the synthesis of dyes and a molecule of interest in materials science.
[1][2] The protonation of the amino group in 3-nitroaniline leads to the formation of the 3-
nitroanilinium cation, which, in the presence of a chloride counter-ion, forms a crystalline solid.
[3] The study of its crystal structure provides fundamental insights into molecular conformation,
intermolecular interactions, and crystal packing, which are crucial for understanding its solid-
state properties and potential applications in fields such as organic electronics and
pharmaceuticals.[1][4]

Nitroanilines are classic "push-pull" molecules, characterized by intramolecular charge transfer
from the electron-donating amino group to the electron-withdrawing nitro group.[4] The analysis
of the crystal structure of 3-Nitroanilinium chloride reveals how protonation and subsequent
ionic interactions influence the molecular geometry and the supramolecular architecture. This
guide provides a detailed overview of the synthesis, crystallization, and comprehensive
structural analysis of a triclinic polymorph of 3-Nitroanilinium chloride.

Experimental Protocols
Synthesis of 3-Nitroanilinium Chloride
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The synthesis of 3-Nitroanilinium chloride is typically achieved through a straightforward
acid-base reaction. One common method involves the reduction of 1,3-dinitrobenzene to yield
3-nitroaniline, which is then protonated using hydrochloric acid.[1]

A direct synthesis protocol is as follows:
» Dissolution: 3-nitroaniline is dissolved in an aqueous solution.

« Protonation: A stoichiometric equivalent (1:1 molar ratio) of hydrochloric acid (HCI) is added
to the solution.[4] The lone pair of electrons on the nitrogen atom of the amino group attacks
a proton from the HCI, forming the 3-nitroanilinium cation and a chloride anion.[3]

o Crystallization: The resulting salt is then crystallized from the solution.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction analysis were grown using the slow
evaporation technique.[4]

e An agueous mixture of 3-nitroaniline and hydrochloric acid in a 1:1 stoichiometric ratio was
prepared.[4]

e The solution was left undisturbed at room temperature, allowing the solvent to evaporate
slowly over several days.[4]

e This process yielded well-formed crystals of 3-Nitroanilinium chloride.[4]

X-ray Data Collection and Structure Refinement

A suitable single crystal was selected and mounted on a Bruker SMART APEX CCD
diffractometer for data collection.[4]

» Data Collection: Diffraction data were collected at a temperature of 293 K using Molybdenum
Ka (Mo Ka) radiation.[4] A total of 5204 reflections were measured.[4]

 Structure Solution: The crystal structure was solved using the SHELXTL software package.

[4]
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» Structure Refinement: The structure was refined using a full-matrix least-squares method on
F2. The hydrogen atoms involved in hydrogen bonding were located in difference Fourier
maps and refined isotropically. Other hydrogen atoms were placed in calculated positions
and refined using a riding model.[4]

Data Presentation
Crystallographic Data

The crystal structure of 3-Nitroanilinium chloride was determined to be a triclinic polymorph.
A previously reported form crystallizes in the monoclinic space group P2i1/c.[4] The asymmetric
unit of the triclinic form contains two crystallographically independent 3-nitroanilinium cations
and two chloride anions.[4]
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Parameter

Value

Chemical Formula

CesH7N202*-Cl-

Formula Weight

174.59 g/mol [4]

Crystal System

Triclinic[4]

Space Group

P1[4]

a (A 6.9936 (8)[4]

b (A) 7.8608 (9)[4]

c (A) 14.6708 (16)[4]
a (%) 87.079 (19)[4]
B () 81.813 (19)[4]
vy () 73.597 (17)[4]
Volume (A3) 765.77 (15)[4]
z 4[4]
Temperature (K) 293[4]

Radiation Mo Ka (A = 0.71073 A)
Reflections Collected 5204[4]

Independent Reflections 2640[4]

R[F2 > 20(F?)] 0.039[4]

WR(F?) 0.139[4]
Goodness-of-fit (S) 1.22[4]

Hydrogen Bond Geometry

The crystal packing is primarily stabilized by a network of intermolecular N-H---Cl hydrogen

bonds.[4] All ammonium hydrogen atoms are involved in these interactions with the chloride

anions.[4]
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D—H--A d(D—H) (A) d(H--A) (A) d(D--A) (A) <(DHA) (°)
N1A— 0.93 (4 2.22 (4 3.143 (3 172 (3
H1AA..-CI2 93¢) 22 e )
NIA— 0.84 (4 2.39 (4 3.220 (3 170 (3
H1AB.-Cl1 84 9@ 2206) ©
N1A= 0.88 (4 2.37 (4 3.208 (3 160 (3
H1AC---CI2 8@ T 206 )
N1B— 0.88 (4 2.26 (4 3.131 (3 170 (3
H1BA--Cl1 88 ) 26 e )
N1B— 0.89 (4 2.36 (4 3.243 (3 171 (3
H1BB.--CI2 89 0@ 26 )
N1B— 0.89 (4 2.33 (4 3.193 (3 164 (3
H1BC--CIL¥ 89 B 186 )

Symmetry codes:
@) x, y, z-1; (ii) X,
y, z+1. Data
extracted from
the referenced
publication's
supplementary

materials.

Mandatory Visualization
Experimental Workflow

The logical flow from chemical synthesis to final structural analysis is depicted below.
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Caption: Experimental workflow for the crystal structure analysis.
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Hydrogen Bonding Network

The N-H---Cl interactions form distinct ring motifs that define the crystal packing.

Caption: Diagram of the N-H---Cl hydrogen bonding interactions.

Structural Analysis

The crystal structure of this triclinic polymorph reveals two independent 3-nitroanilinium cations
(A and B) and two chloride anions in the asymmetric unit.[4] The protonation on the nitrogen
atom of the amino group is confirmed by the elongated C-N bond distances.[4]

The nitro groups of the two independent cations are twisted relative to the plane of their
respective aromatic rings by 0.32(3)° and 7.1(3)°.[4] This slight difference in torsion angles
highlights the subtle conformational variations induced by the local crystal environment.

The most significant feature of the crystal packing is the extensive network of N-H---Cl
hydrogen bonds. These interactions link the cations and anions into layers parallel to the (001)
crystal plane.[4] This layered arrangement results in the formation of alternating hydrophilic and
hydrophobic regions within the crystal lattice.[4] The hydrogen bonds create R42(8) ring motifs,
a common pattern in crystal engineering, which contributes to the overall stability of the
structure.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Crystal structure analysis of 3-Nitroanilinium chloride].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7797529#crystal-structure-analysis-of-3-
nitroanilinium-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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